molecular formula C12H14N6O B14151890 4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine

4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B14151890
M. Wt: 258.28 g/mol
InChI Key: JIFXIUJTWQSXHT-VGOFMYFVSA-N
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Description

4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a methoxybenzylidene hydrazinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,3,5-triazine-2,4-diamine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N6O

Molecular Weight

258.28 g/mol

IUPAC Name

2-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-methyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H14N6O/c1-8-15-11(13)17-12(16-8)18-14-7-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H3,13,15,16,17,18)/b14-7+

InChI Key

JIFXIUJTWQSXHT-VGOFMYFVSA-N

Isomeric SMILES

CC1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)OC)N

Canonical SMILES

CC1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)OC)N

solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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